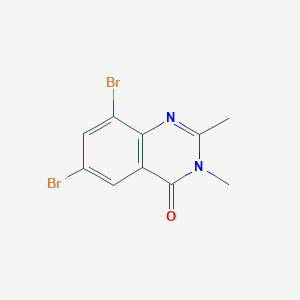![molecular formula C11H14N2O B12919121 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazine derivatives. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring. The presence of an ethylidene group attached to the nitrogen atom of the pyrrole ring and an ethanone group attached to the pyrazine ring makes this compound unique in its structure and properties.
Preparation Methods
The synthesis of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the use of 2-pyrrolyltrichloroacetone as the starting material. The synthetic route includes the following steps :
- Monoesterification of 2-pyrrolyltrichloroacetone with ethylene glycol.
- Bromine displacement of the hydroxy group.
- Cyclization to form the lactone.
- Amidation to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethylidene group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit PIM kinases, which play a role in cell proliferation and survival . The inhibition of these kinases can lead to the degradation of c-Myc, a protein involved in cancer progression.
Comparison with Similar Compounds
1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: This compound shares a similar core structure but lacks the ethylidene and ethanone groups.
1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: These compounds have a phosphonate group attached to the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[(1Z)-1-ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-3-10-11-5-4-6-12(11)7-8-13(10)9(2)14/h3-6H,7-8H2,1-2H3/b10-3- |
InChI Key |
ZTMAWTSSTJASMA-KMKOMSMNSA-N |
Isomeric SMILES |
C/C=C\1/C2=CC=CN2CCN1C(=O)C |
Canonical SMILES |
CC=C1C2=CC=CN2CCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)





![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)


